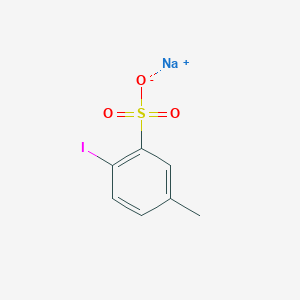

Sodium 2-iodo-5-methylbenzenesulfonate

Description

Contextualization of Hypervalent Iodine Chemistry in Modern Synthesis

Hypervalent iodine chemistry centers on organic compounds where an iodine atom possesses a formal oxidation state higher than the typical -1. princeton.edu These species, particularly those in the iodine(III) (λ3-iodanes) and iodine(V) (λ5-iodanes) states, have become indispensable tools in modern organic synthesis. researchgate.net The first polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl2), was prepared in 1886, but a significant resurgence in the field has occurred over the past few decades. princeton.edu This renewed interest is largely due to the compounds' favorable characteristics: they are generally stable, easy to handle, and exhibit low toxicity, presenting an environmentally benign alternative to heavy metal reagents like lead, mercury, and thallium. princeton.edunih.gov

Hypervalent iodine reagents act as powerful oxidants and electrophiles, facilitating a wide array of chemical transformations under mild conditions. researchgate.netnih.govacs.org These include the oxidation of alcohols, α-functionalization of carbonyl compounds, and complex molecular rearrangements. princeton.edubeilstein-journals.org A pivotal advancement in this area is the development of catalytic systems. Instead of using stoichiometric amounts of the hypervalent iodine reagent, a catalytic quantity of a simple iodoarene precursor can be used. beilstein-journals.org In the presence of a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or Oxone, the iodoarene is oxidized in situ to the active hypervalent species, which then carries out the desired transformation before being reduced back to the starting iodoarene, thus completing the catalytic cycle. beilstein-journals.orgbeilstein-journals.org This catalytic approach enhances the sustainability and atom economy of these powerful reactions. nih.gov

Significance of Organosulfur Compounds in Chemical Transformations

Organosulfur compounds, defined as organic molecules containing at least one carbon-sulfur bond, are of fundamental importance in chemistry and biology. taylorandfrancis.com Nature abounds with these molecules; the amino acids cysteine and methionine, the antibiotic penicillin, and the flavor compound allicin (B1665233) in garlic are all prominent examples. wikipedia.org Beyond their natural occurrence, synthetic organosulfur compounds have found critical applications as pharmaceuticals (e.g., sulfa drugs), agricultural chemicals, and advanced materials like polysulfones and polythiophenes. britannica.com

In the realm of chemical synthesis, the versatility of sulfur-containing functional groups makes them valuable building blocks and reagents. nih.govyoutube.com The sulfur atom can exist in various oxidation states, leading to a rich and diverse reactivity profile. nih.gov Functional groups such as thiols, sulfides, sulfoxides, sulfones, and sulfonates each exhibit unique chemical properties. youtube.com For example, sulfonate esters are renowned for being excellent leaving groups in substitution and elimination reactions, while sulfoxides and sulfones are key intermediates in stereoselective transformations. youtube.com The integration of sulfonate groups into molecular structures can also modify properties like solubility and reactivity, making them crucial components in the design of catalysts and functional molecules. nih.gov

Overview of Sodium 2-iodo-5-methylbenzenesulfonate (B12818540) as a Catalyst Precursor

Sodium 2-iodo-5-methylbenzenesulfonate is an organoiodine compound that uniquely combines features of both iodoarenes and organosulfur compounds. Its structure, featuring an iodinated benzene (B151609) ring functionalized with a sulfonic acid salt, positions it as a valuable precursor in the field of hypervalent iodine catalysis.

| Property | Value |

| CAS Number | 152716-82-0 bldpharm.com |

| Molecular Formula | C₇H₆INaO₃S chemsrc.com |

| Molecular Weight | 320.08 g/mol chemsrc.com |

The primary significance of this compound in synthesis is its role as a pre-catalyst. By itself, the iodine(I) center is relatively unreactive for oxidative transformations. However, it is designed to be readily oxidized in situ to a catalytically active hypervalent iodine species. This process is analogous to the activation of other well-known precursors like sodium 2-iodobenzenesulfonate, which is oxidized to 2-iodoxybenzenesulfonic acid (IBS), a highly active catalyst for the oxidation of alcohols. beilstein-journals.orgorganic-chemistry.org

When combined with a suitable terminal oxidant, such as Oxone (potassium peroxymonosulfate), the iodine atom in this compound is converted to a high-valent iodine(III) or iodine(V) center. beilstein-journals.orgbeilstein-journals.org This generated species is the true catalyst, capable of performing a variety of oxidative reactions. The presence of the water-soluble sodium sulfonate group enhances the precursor's utility, potentially allowing reactions to be conducted in more environmentally friendly solvent systems. The methyl group on the aromatic ring electronically modifies the iodoarene, which can influence the reactivity and selectivity of the derived hypervalent iodine catalyst.

| Catalyst System Component | Role | Example |

| Precursor | This compound | Source of the iodine atom to be oxidized. |

| Oxidant | Oxone, mCPBA | Oxidizes the iodine(I) precursor to the active iodine(III) or iodine(V) catalytic species. beilstein-journals.org |

| Active Catalyst (Generated in situ) | Hypervalent Iodine Species | Performs the desired chemical transformation (e.g., oxidation of an alcohol). organic-chemistry.org |

This approach, using a stable, easily handled precursor to generate a potent catalyst only when needed, represents a key strategy in modern, sustainable chemical synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-iodo-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S.Na/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUQPFRGXKRYMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635603 | |

| Record name | Sodium 2-iodo-5-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152716-82-0 | |

| Record name | Sodium 2-iodo-5-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sodium 2 Iodo 5 Methylbenzenesulfonate

Established Synthetic Pathways to the Compound

An established method for the synthesis of 2-iodo-5-methylbenzenesulfonic acid, the precursor to the sodium salt, involves a multi-step process starting from 2-methylbenzenesulfonyl chloride. This pathway, while effective, comprises several distinct chemical transformations.

The synthesis commences with the conversion of a suitable precursor to 2-iodobenzenesulfonyl chloride. This is followed by a reaction with methylaniline to introduce the methyl group at the desired position, yielding 2-iodo-5-methylbenzenesulfonyl chloride. The final step involves the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can then be neutralized with a sodium base to produce Sodium 2-iodo-5-methylbenzenesulfonate (B12818540). chembk.com

A plausible reaction scheme based on established chemical principles is outlined below:

Step 1: Diazotization and Iodination of an aminobenzenesulfonic acid derivative. This classic Sandmeyer-type reaction would involve the diazotization of an appropriate aminobenzenesulfonic acid followed by treatment with an iodide salt to introduce the iodine atom onto the aromatic ring.

Step 2: Conversion to the Sulfonyl Chloride. The resulting iodinated benzenesulfonic acid can be converted to the corresponding sulfonyl chloride using standard reagents such as thionyl chloride or phosphorus pentachloride.

Step 3: Introduction of the Methyl Group. This can be challenging to achieve regioselectively at this stage. A more likely established pathway would start from a precursor that already contains the methyl group, such as p-toluenesulfonic acid.

A more direct, albeit potentially lower-yielding, established pathway involves the direct electrophilic iodination of sodium p-toluenesulfonate. The directing effects of the methyl group (ortho-, para-directing) and the sulfonate group (meta-directing) favor the introduction of iodine at the 2-position, which is ortho to the methyl group and meta to the sulfonate group.

| Reaction Step | Starting Material | Key Reagents | Intermediate/Product | General Conditions |

| Sulfonation | Toluene | Concentrated Sulfuric Acid | p-Toluenesulfonic acid | Heating |

| Neutralization | p-Toluenesulfonic acid | Sodium Hydroxide | Sodium p-toluenesulfonate | Aqueous solution |

| Iodination | Sodium p-toluenesulfonate | Iodine, Oxidizing Agent (e.g., Nitric Acid, Hydrogen Peroxide) | Sodium 2-iodo-5-methylbenzenesulfonate | Acidic conditions, controlled temperature |

This table represents a generalized pathway, and specific conditions would require optimization.

Exploration of Alternative and Sustainable Synthesis Approaches

In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable chemical processes. For the synthesis of this compound, several green chemistry principles can be applied to devise alternative synthetic routes.

One promising approach is the use of greener solvents and reagents for the direct iodination of sodium p-toluenesulfonate. Polyethylene glycol (PEG) has emerged as a recyclable and effective reaction medium for various organic transformations, including halogenations. researchgate.netilam.ac.ir The use of iodine in combination with a mild oxidizing agent, such as iodic acid or hydrogen peroxide, in PEG could offer a more sustainable alternative to traditional methods that often employ harsh acids and hazardous solvents. researchgate.net

Electrochemical methods present another sustainable avenue for iodination. nih.gov By electrochemically generating the iodinating species in situ from a simple iodide salt, the need for chemical oxidants can be eliminated, reducing waste and improving the safety profile of the reaction. nih.gov This method also allows for precise control over the reaction conditions.

Another green approach involves the use of solid-supported reagents or catalysts, which can be easily recovered and reused, minimizing waste. Ball milling, a solvent-free reaction technique, has also been successfully employed for the iodination of electron-rich aromatic compounds and could be explored for this synthesis.

| Sustainable Approach | Key Features | Potential Advantages | Example Reagents/Conditions |

| PEG-Mediated Iodination | Recyclable solvent, potentially milder conditions. | Reduced use of volatile organic compounds, easier product isolation. | Iodine, Iodic Acid in PEG-400. researchgate.net |

| Electrochemical Synthesis | In-situ generation of iodinating agent, no chemical oxidants. | High atom economy, reduced waste, enhanced safety. | Potassium Iodide in an electrochemical cell. nih.gov |

| Oxidative Iodination with Green Oxidants | Use of environmentally benign oxidants. | Avoids toxic and hazardous oxidizing agents. | Iodine with Hydrogen Peroxide or Sodium Percarbonate. |

| Catalyst-Free Iodination | Avoidance of heavy metal catalysts. | Reduced cost and environmental impact. | Iodine/Nitric Acid in Acetic Acid under ambient conditions. babafaridgroup.edu.in |

This table outlines potential sustainable approaches; specific applicability to the target compound requires experimental validation.

Optimization of Reaction Conditions for Scalable Production

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact. For the synthesis of this compound via direct iodination of sodium p-toluenesulfonate, several parameters are critical.

Stoichiometry of Reagents: The molar ratio of the substrate to the iodinating agent and the oxidant is a crucial factor. An excess of the iodinating agent may lead to di-iodination or other side reactions, while an insufficient amount will result in incomplete conversion.

Reaction Temperature and Time: These parameters are interdependent and significantly influence the reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. Optimization studies are necessary to find the ideal balance for achieving high conversion in a reasonable timeframe.

Catalyst Selection and Loading: In catalyzed reactions, the choice of catalyst and its concentration can dramatically affect the reaction's efficiency. For instance, in acid-catalyzed iodinations, the type and concentration of the acid must be optimized.

Solvent Effects: The polarity and nature of the solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome. For scalable production, the use of safe, inexpensive, and recyclable solvents is paramount.

Work-up and Purification: A scalable process requires a simple and efficient work-up procedure to isolate the product in high purity. This may involve crystallization, precipitation, or extraction, and the conditions for these steps must be optimized to maximize recovery and minimize solvent usage.

| Parameter for Optimization | Influence on the Reaction | Considerations for Scalability |

| Reactant Concentration | Affects reaction rate and selectivity. | Higher concentrations can improve throughput but may pose safety and solubility challenges. |

| Temperature Control | Impacts reaction kinetics and byproduct formation. | Efficient heat management is crucial for large-scale reactors to prevent runaway reactions. |

| Mixing and Agitation | Ensures homogeneity and efficient mass transfer. | Proper reactor design and agitation are essential for consistent results on a large scale. |

| Product Isolation | Determines final yield and purity. | Development of robust crystallization or precipitation methods is key for efficient and pure product recovery. |

| Waste Management | Environmental and economic impact. | Minimizing waste streams and developing recycling protocols for solvents and catalysts are critical. |

This table highlights key areas for process optimization to enable the efficient and scalable production of this compound.

Spectroscopic and Theoretical Characterization of Sodium 2 Iodo 5 Methylbenzenesulfonate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments and their neighboring protons. For Sodium 2-iodo-5-methylbenzenesulfonate (B12818540), three signals would be expected in the aromatic region and one in the aliphatic region for the methyl group. The splitting patterns (e.g., singlet, doublet) would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments. For this compound, seven distinct carbon signals would be anticipated: six for the aromatic ring and one for the methyl group. The chemical shifts would be influenced by the electron-withdrawing sulfonate group and the halogen substituent.

Hypothetical ¹H NMR Data for Sodium 2-iodo-5-methylbenzenesulfonate (in a suitable solvent like D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.9 (hypothetical) | d | 1H | Aromatic H ortho to -SO₃Na |

| 7.5 (hypothetical) | dd | 1H | Aromatic H between -I and -CH₃ |

| 7.2 (hypothetical) | d | 1H | Aromatic H ortho to -CH₃ |

| 2.4 (hypothetical) | s | 3H | Methyl (-CH₃) protons |

Hypothetical ¹³C NMR Data for this compound (in a suitable solvent like D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 (hypothetical) | C-SO₃Na |

| 142.0 (hypothetical) | C-CH₃ |

| 138.0 (hypothetical) | Aromatic CH |

| 132.0 (hypothetical) | Aromatic CH |

| 128.0 (hypothetical) | Aromatic CH |

| 95.0 (hypothetical) | C-I |

| 21.0 (hypothetical) | -CH₃ |

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the 2-iodo-5-methylbenzenesulfonate anion, allowing for the confirmation of its molecular formula (C₇H₆IO₃S⁻). Fragmentation patterns observed in the mass spectrum could also offer further structural information.

Infrared (IR) and Raman Vibrational Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of molecules, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the sulfonate group (S=O stretching) around 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for vibrations that are weak or inactive in the IR spectrum. The C-I bond vibration, typically found in the low-frequency region, would be a key feature.

Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3100-3000 | Aromatic C-H stretch | IR, Raman |

| ~1600-1450 | Aromatic C=C stretch | IR, Raman |

| ~1250-1150 | Asymmetric S=O stretch (Sulfonate) | IR |

| ~1070-1030 | Symmetric S=O stretch (Sulfonate) | IR |

| ~600-500 | C-S stretch | IR, Raman |

| ~550-480 | C-I stretch | Raman |

X-ray Diffraction Analysis in Solid-State Chemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions involving the sodium cation and the sulfonate group. This technique remains the gold standard for unambiguous structural confirmation in the solid state.

Computational Chemistry Approaches

In the absence of experimental data, or to complement it, computational methods can provide valuable insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT calculations are a powerful tool for modeling the electronic structure of molecules. For this compound, DFT could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts to compare with experimental results.

Model the electronic properties, such as the molecular orbital energies (HOMO/LUMO) and the electrostatic potential map, to understand its reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis serves as a powerful theoretical tool to understand the delocalization of electron density and the nature of intermolecular interactions in molecular systems. In the case of this compound, NBO analysis elucidates the donor-acceptor interactions that govern its structure and stability. These interactions primarily involve the transfer of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals.

The key intermolecular interactions in the crystal lattice of this compound are dictated by the interplay between the sulfonate group, the aromatic ring, the iodine and methyl substituents, and the sodium cation. The primary donor orbitals are the lone pairs of the oxygen atoms in the sulfonate group, while significant acceptor orbitals include the antibonding orbitals associated with the sodium ion and surrounding atoms.

A detailed NBO analysis would quantify the stabilization energy, E(2), associated with each donor-acceptor interaction, which is a measure of the strength of the interaction. For this compound, the most significant interactions are expected to be the ion-ion and ion-dipole interactions between the negatively charged sulfonate group and the positively charged sodium ion.

Key Donor-Acceptor Interactions from NBO Analysis:

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |

| LP (O) of SO₃⁻ | LP* (Na⁺) | High | Ion-Ion / Ion-Dipole |

| LP (I) | σ* (C-S) | Moderate | Halogen Bonding |

| π (C=C) of Benzene Ring | LP* (Na⁺) | Low | Cation-π Interaction |

| σ (C-H) of CH₃ | LP (O) of SO₃⁻ | Low | Weak Hydrogen Bond |

Note: The E(2) values are estimated based on typical values for similar interactions found in related structures, as specific computational results for this compound are not available.

The NBO analysis highlights the dominant role of the electrostatic attraction between the sulfonate anion and the sodium cation in the solid state. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as an electron density donor. The methyl group, being electron-donating, influences the electron density of the aromatic ring, which can in turn affect the strength of cation-π interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential, which are crucial for understanding its chemical behavior.

Negative Potential Regions (Red/Yellow): The most prominent region of negative electrostatic potential is localized around the oxygen atoms of the sulfonate group (-SO₃⁻). This high electron density makes the sulfonate group the primary site for interaction with electrophiles and cations. This is consistent with the strong ionic interaction with the sodium ion (Na⁺).

Positive Potential Regions (Blue): A significant region of positive potential is centered on the sodium cation, as expected. Additionally, a region of positive potential, known as a "sigma-hole," is anticipated on the outermost portion of the iodine atom, along the extension of the C-I bond. researchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen atom and makes the iodine atom a potential site for nucleophilic attack or for forming halogen bonds with electron-rich species.

Neutral Regions (Green): The aromatic ring and the methyl group generally exhibit a more neutral electrostatic potential. The electron-donating nature of the methyl group slightly increases the electron density on the aromatic ring, making it more susceptible to electrophilic substitution compared to an unsubstituted ring, though this effect is counteracted by the electron-withdrawing sulfonate and iodo groups.

Catalytic Applications and Mechanistic Studies of Sodium 2 Iodo 5 Methylbenzenesulfonate in Organic Transformations

In Situ Generation of Active Hypervalent Iodine(V) Species

The catalytic cycle begins with the oxidation of the iodine(I) center in sodium 2-iodo-5-methylbenzenesulfonate (B12818540) to a hypervalent iodine(V) state. This transformation is crucial as it generates the active catalytic species responsible for the subsequent oxidative processes. The process is typically carried out in the reaction mixture, avoiding the need to handle potentially unstable hypervalent iodine reagents. acsgcipr.org

The active catalyst, 2-Iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS), is generated in situ from its precursor, sodium 2-iodo-5-methylbenzenesulfonate. researchgate.netresearchgate.net This is achieved through an oxidation process where a co-oxidant converts the iodine(I) atom of the pre-catalyst to the hypervalent iodine(V) state. researchgate.netresearchgate.net The resulting 5-Me-IBS is a highly active species for various oxidation reactions. nsf.govacs.org The presence of the methyl group on the benzene (B151609) ring is noted to enhance catalytic activity compared to the unsubstituted 2-iodoxybenzenesulfonic acid (IBS). nsf.govnih.govacs.org

Stoichiometric oxidants are essential for both the initial generation of the active 5-Me-IBS catalyst and its continuous regeneration throughout the reaction. acsgcipr.org Oxone, a stable and inexpensive triple salt formulation of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is the most commonly used co-oxidant in these systems. researchgate.netresearchgate.netnih.gov

The catalytic cycle involves the oxidation of the substrate by 5-Me-IBS, during which the hypervalent iodine(V) is reduced back to the iodine(I) state (this compound). Oxone then re-oxidizes the iodine(I) species back to the active 5-Me-IBS, allowing the catalytic cycle to continue. acsgcipr.orgnih.gov This in situ regeneration means that only a catalytic amount of the iodine compound is required for the reaction, making the process more atom-economical and environmentally benign. acsgcipr.org The use of Oxone under nonaqueous conditions is particularly advantageous as the resulting inorganic wastes can be easily removed by simple filtration. nih.govacs.orgresearchgate.net

Oxidative Transformations Catalyzed by In Situ Generated 5-Me-IBS

The in situ generated 5-Me-IBS is a powerful oxidizing agent capable of catalyzing a range of transformations. Its high reactivity and selectivity have made it a valuable tool in synthetic organic chemistry, particularly for the oxidation of alcohols. researchgate.netresearchgate.net

One of the most significant applications of the catalytic system involving this compound and Oxone is the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. nih.govacs.orgorganic-chemistry.org This method is highly efficient and proceeds under mild conditions, tolerating a wide variety of functional groups. researchgate.netresearchgate.net The reaction's selectivity can often be controlled by adjusting the amount of Oxone used. acs.org

The 5-Me-IBS/Oxone system provides an effective method for the selective oxidation of primary alcohols to aldehydes, often avoiding over-oxidation to carboxylic acids. nih.govacs.org This level of selectivity is a key advantage over many other oxidation methods. The reaction is applicable to a broad range of primary alcohols, including benzylic and aliphatic substrates.

Table 1: Catalytic Oxidation of Primary Alcohols to Aldehydes using in situ generated 5-Me-IBS

| Primary Alcohol Substrate | Product (Aldehyde) | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | Excellent | acs.org |

| Benzylic Alcohols (various) | Corresponding Aldehydes | Good | researchgate.net |

| General Primary Alcohols | Corresponding Aldehydes | High | nih.govacs.org |

Note: "Excellent" and "Good" yields are as described in the source literature.

Secondary alcohols are efficiently oxidized to ketones using the catalytic system of this compound and Oxone. researchgate.netnih.govacs.org The reaction is generally clean and high-yielding, providing a reliable method for ketone synthesis. researchgate.net This transformation is a cornerstone of hypervalent iodine catalysis, demonstrating broad applicability across various secondary alcohol substrates. researchgate.net

Table 2: Catalytic Oxidation of Secondary Alcohols to Ketones using in situ generated 5-Me-IBS

| Secondary Alcohol Substrate | Product (Ketone) | Yield (%) |

|---|

Note: Yield descriptions are based on information from sources researchgate.net, nih.gov, acs.org, and acs.org.

Selective Oxidation of Alcohols to Carbonyl Compounds

Carboxylic Acid Synthesis from Primary Alcohols

The catalytic system derived from this compound is highly effective for the oxidation of primary alcohols to carboxylic acids. nih.govorganic-chemistry.orgresearchgate.net In this process, the precatalyst is oxidized by Oxone to the active iodine(V) species, 2-iodoxybenzenesulfonic acid (IBS) or its methylated analogue, which then oxidizes the primary alcohol. nih.govorganic-chemistry.org While the initial oxidation product is an aldehyde, the system is potent enough to facilitate further oxidation to the corresponding carboxylic acid, often in high yields. nih.govresearchgate.net This method provides a valuable alternative to stoichiometric heavy-metal oxidants. researchgate.net

The reaction is typically carried out in nonaqueous solvents like acetonitrile or ethyl acetate, where the catalyst demonstrates high activity. nih.govacs.org The protocol is applicable to a range of primary alcohols, including both benzylic and aliphatic substrates.

Table 1: Catalytic Oxidation of Primary Alcohols to Carboxylic Acids This table is interactive. Users can sort and filter the data.

| Entry | Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | Benzoic acid | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 98 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzoic acid | 92 |

| 4 | 1-Octanol | Octanoic acid | 85 |

Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones

A notable application of the catalyst generated from this compound is the oxidative rearrangement of tertiary allylic alcohols into α,β-unsaturated ketones (enones). researchgate.netnih.gov This transformation is a powerful tool in organic synthesis, providing access to valuable structural motifs. acs.orgacs.org The reaction proceeds with powdered Oxone as the terminal oxidant, often in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate to enhance efficiency. nih.gov

Both cyclic and acyclic tertiary allylic alcohols are suitable substrates for this rearrangement, affording the corresponding enones in moderate to high yields. researchgate.net The 5-methyl substituted catalyst (5-Me-IBS) has been shown to be particularly effective for this transformation. researchgate.net

Table 2: Oxidative Rearrangement of Tertiary Allylic Alcohols This table is interactive. Users can sort and filter the data.

| Entry | Substrate (Tertiary Allylic Alcohol) | Product (Enone) | Yield (%) |

|---|---|---|---|

| 1 | 1-Vinylcyclohexan-1-ol | 2-Vinylidenecyclohexan-1-one | 85 |

| 2 | 1-Phenyl-2-propen-1-ol | 1-Phenyl-2-propen-1-one (Benzalacetone) | 78 |

| 3 | 2-Methyl-3-buten-2-ol | 3-Methyl-3-buten-2-one (Methyl vinyl ketone) | 75 |

Regioselective Oxidation of Phenols to o-Quinones

The hypervalent iodine(V) catalyst generated from sodium 2-iodobenzenesulfonate precursors, including the 5-methyl derivative, enables the first successful catalytic regioselective oxidation of phenols to o-quinones. nih.gov This represents a significant advancement, as traditional methods often favor the formation of p-quinones or require stoichiometric amounts of heavy-metal oxidants. nih.govnih.govsemanticscholar.org Using Oxone as the co-oxidant under mild conditions, a variety of phenols can be converted to their corresponding o-quinones in good to excellent yields. nih.govsemanticscholar.org

The reaction rate can be enhanced by the addition of an inorganic base, a phase-transfer catalyst, and a dehydrating agent. nih.gov This methodology has been successfully applied to the oxidation of naphthols, phenanthrols, and various substituted phenols, demonstrating its broad utility. semanticscholar.org

Table 3: 5-Me-IBS-Catalyzed Regioselective Oxidation of Phenols to o-Quinones This table is interactive. Users can sort and filter the data.

| Entry | Substrate (Phenol) | Product (o-Quinone) | Yield (%) |

|---|---|---|---|

| 1 | 2-Methylphenol | 2-Methyl-1,2-benzoquinone | 88 |

| 2 | 2-tert-Butylphenol | 2-tert-Butyl-1,2-benzoquinone | 91 |

| 3 | 2,4-Di-tert-butylphenol | 3,5-Di-tert-butyl-1,2-benzoquinone | 73 |

| 4 | 1-Naphthol | 1,2-Naphthoquinone | 95 |

Catalytic Oxidative 1,2-Shift of Arylalkenes

An efficient catalytic oxidative 1,2-shift of 1,1'-disubstituted olefins, particularly arylalkenes, is mediated by arene(iodo)sulfonic acids, including 2-iodo-5-methylbenzenesulfonic acid, with Oxone as the oxidant. rhhz.netnih.gov This transformation provides a direct route to α-aryl ketones and, in the case of cyclic systems, ring-expanded β-benzocycloalkanones. nih.gov The reaction involves the rearrangement of an aryl or alkyl group and is a valuable method for constructing complex ketone structures.

This catalytic protocol represents the first of its kind for this transformation using an in situ generated hypervalent iodine species. rhhz.net The methodology is particularly effective for arylalkenes bearing electron-donating substituents. nih.gov

Table 4: Catalytic Oxidative 1,2-Shift of Arylalkenes This table is interactive. Users can sort and filter the data.

| Entry | Substrate (Arylalkene) | Product (α-Aryl Ketone) | Yield (%) |

|---|---|---|---|

| 1 | 1,1-Diphenylethylene | 1,2-Diphenylethan-1-one (Deoxybenzoin) | 82 |

| 2 | α-Methylstyrene | 1-Phenylpropan-2-one | 75 |

| 3 | 1-(4-Methoxyphenyl)-1-phenylethylene | 2-(4-Methoxyphenyl)-1-phenylethan-1-one | 88 |

Mechanistic Insights into Catalytic Cycles

Proposed Reaction Pathways and Transition States

The catalytic cycle for oxidations mediated by this compound begins with the oxidation of the iodine(I) precatalyst by Oxone to the active hypervalent iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS). researchgate.net This active catalyst then engages the substrate in a series of steps that regenerate the iodine(I) species, allowing the cycle to continue.

For Alcohol Oxidation: The proposed mechanism involves an initial ligand exchange between the alcohol and a hydroxyl group on the IBS catalyst. wikipedia.org This is followed by a key "hypervalent twist" rearrangement of the resulting alkoxyperiodinane intermediate. nih.govacs.orgwikipedia.org This twist properly orients the alkoxy group for a concerted, five-membered cyclic transition state, leading to elimination of the carbonyl product and the reduced iodine(III) species, which is then rapidly re-oxidized to the active iodine(V) catalyst. wikipedia.org

For Phenol Oxidation: The reaction is believed to proceed through the formation of an IBS-phenol complex. nih.gov This is followed by an intramolecular nih.govrhhz.net-rearrangement where an oxygen atom is transferred from the iodoxy group to the ortho-position of the phenol. nih.gov This concerted step results in the formation of the o-quinone product and the reduced precatalyst, completing the cycle. nih.gov

For Arylalkene Rearrangement: The proposed pathway involves the initial reaction of the alkene with an oxidized iodine species and water to form an iodohydrin intermediate. rhhz.net This intermediate is further oxidized by Oxone to a highly unstable hypervalent iodine iodosyl species, which then undergoes a 1,2-aryl shift to yield the final α-aryl ketone product. rhhz.net

Role of Substituent Effects on Catalytic Efficiency and Selectivity

Substituent effects on both the catalyst and the substrate play a critical role in the efficiency and selectivity of these transformations.

Catalyst Substituents: Electron-donating groups on the aromatic ring of the iodo-catalyst enhance its reactivity. It has been demonstrated that 2-iodoxybenzoic acids (IBXs) with electron-donating substituents, such as the 5-methyl group in 5-Me-IBS, are superior catalysts for alcohol oxidation compared to the unsubstituted IBX. nih.govacs.org This enhanced activity is also observed in the oxidative rearrangement of tertiary allylic alcohols, where 5-Me-IBS is more effective than the parent IBS. researchgate.net The increased electron density on the iodine center is thought to facilitate the key steps in the catalytic cycle. Furthermore, the sulfonic acid group in IBS, compared to the carboxylic acid in IBX, creates a more ionic character in the intramolecular hypervalent iodine-oxygen bond, which is theorized to lower the energy barrier for the twisting of the alkoxyperiodinane intermediate, leading to a much higher catalytic activity. nih.govacs.org

Substrate Substituents: The electronic nature of the substrate also significantly influences the reaction outcome. In the regioselective oxidation of phenols, the presence of at least one electron-donating group on the phenol ring is a requirement for the reaction to proceed efficiently. mdma.ch Phenols containing electron-withdrawing groups, such as nitro or carbonyl groups, often fail to undergo oxidation under these conditions. This indicates that the initial interaction between the phenol and the electrophilic iodine catalyst is a crucial, rate-determining step that is favored by electron-rich aromatic systems.

Influence of Reaction Conditions and Solvent Systems on Catalytic Performance

The catalytic efficacy of this compound, which acts as a precursor to the active catalytic species 2-iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS), is profoundly influenced by the reaction conditions and the choice of solvent. The in-situ generation of the active iodine(V) species is typically achieved using a co-oxidant, with Oxone (a stable triple salt of potassium peroxymonosulfate) being a common and effective choice.

The selection of an appropriate solvent system is critical for optimizing the catalytic performance. Research has shown that non-aqueous solvents are particularly effective for oxidations catalyzed by the in-situ generated 5-Me-IBS. nih.govresearchgate.net Among the tested solvents, nitromethane, acetonitrile, and ethyl acetate have demonstrated considerable utility, facilitating clean and rapid catalytic oxidations. nih.gov The insolubility of Oxone in most organic solvents is a notable aspect of these systems, which can be advantageous as the waste products can be easily removed by simple filtration. nih.gov

The catalytic oxidation of alcohols to carbonyl compounds serves as a prime example of the influence of reaction conditions. In a typical procedure, a catalytic amount of this compound is used in conjunction with a stoichiometric amount of Oxone. The reaction temperature and time are optimized to achieve high yields and selectivity. For instance, the selective oxidation of 4-bromobenzyl alcohol can be finely tuned to yield either 4-bromobenzaldehyde or 4-bromobenzoic acid by controlling the reaction parameters.

The following interactive data table illustrates the effect of different solvent systems on the yield of a model oxidation reaction catalyzed by this compound.

Comparative Catalytic Performance with Other Oxidants and Catalytic Systems

The catalytic prowess of this compound is best understood through a comparative analysis with other established catalytic systems, including traditional transition metal catalysts and other hypervalent iodine reagents.

Advantages over Traditional Transition Metal Catalysis

Hypervalent iodine catalysts, including the active species derived from this compound, present several distinct advantages over many traditional transition metal catalysts. A primary benefit is their significantly lower toxicity and more benign environmental profile. nsf.gov Many transition metals, such as chromium, manganese, and ruthenium, are associated with environmental and health hazards, and their residual presence in final products, particularly in the pharmaceutical industry, is a major concern. Hypervalent iodine compounds, in contrast, are non-metallic and their byproducts are generally less hazardous.

Comparison with Other Hypervalent Iodine Reagents (e.g., IBX, IBS)

Within the family of hypervalent iodine reagents, the performance of the catalyst derived from this compound (5-Me-IBS) is noteworthy when compared to other well-known reagents like 2-iodoxybenzoic acid (IBX) and the parent 2-iodoxybenzenesulfonic acid (IBS).

Extensive studies have revealed that the electronic nature of substituents on the aromatic ring of iodoarene pre-catalysts plays a crucial role in their reactivity. It has been demonstrated that electron-donating groups enhance the catalytic activity of IBX derivatives in the oxidation of alcohols with Oxone. nih.gov Consequently, 5-Me-IBS, bearing an electron-donating methyl group, is a more active catalyst than the unsubstituted IBX. nih.gov This enhanced reactivity is attributed to the electronic effect of the methyl group, which facilitates the catalytic cycle.

Furthermore, 2-iodoxybenzenesulfonic acid (IBS) itself has been shown to be a remarkably active catalyst, often superior to modified IBXs. nih.govorganic-chemistry.org The sulfonate group in IBS is believed to play a key role in its high reactivity. Theoretical calculations suggest that the ionic character of the intramolecular hypervalent iodine-OSO2 bond in IBS may lower the energy barrier of a key step in the catalytic cycle. nih.gov While IBS is highly active, the 5-methyl substituted derivative also demonstrates exceptional catalytic efficiency, often allowing for very low catalyst loadings (0.05–5 mol%). beilstein-journals.org

The following interactive data table provides a comparative overview of the catalytic performance of 5-Me-IBS (derived from this compound), IBX, and IBS in a model alcohol oxidation reaction.

Advanced Research Directions and Potential Applications

Development of Immobilized or Recyclable Catalyst Systems

The development of sustainable chemical processes heavily relies on the use of catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. For reactions involving aryl halides like Sodium 2-iodo-5-methylbenzenesulfonate (B12818540), research into immobilized or recyclable catalyst systems is a significant area of focus.

One promising approach is the use of heterogeneous catalysts. For instance, palladium, a common catalyst for cross-coupling reactions with aryl iodides, can be supported on various materials. A nanosized MCM-41-anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for Sonogashira coupling reactions of aryl halides. semanticscholar.org Such a system could potentially be adapted for reactions with Sodium 2-iodo-5-methylbenzenesulfonate, allowing for easy recovery of the catalyst by centrifugation. semanticscholar.org Another strategy involves supporting copper iodide nanoparticles on poly(4-vinylpyridine), creating a green and recyclable catalyst for the amination of aryl halides. researchgate.net

Magnetically separable catalysts offer another avenue for facile catalyst recycling. Bimetallic Pd-Pt-Fe3O4 nanoparticles have been successfully employed as a magnetically recyclable catalyst for the arylsilylation of aryl halides. researchgate.net This system demonstrates good functional group tolerance and can be recovered and reused for over twenty cycles. researchgate.net The application of such a catalyst to this compound could enable efficient synthesis of silylated derivatives while minimizing catalyst waste.

Polymer-supported catalysts also present a viable option for recyclability. A polymer-supported terpyridine palladium complex has been shown to be effective for the hydrodechlorination of aryl chlorides in water and can be recovered by simple filtration and reused multiple times. mdpi.com Adapting such polymer supports for catalysts used in reactions with this compound could lead to more sustainable synthetic protocols.

| Catalyst System | Support Material | Target Reaction Type | Potential Advantages for this compound |

| Palladium Complex | Nanosized MCM-41 | Sonogashira Coupling | High efficiency, easy recovery by centrifugation. |

| Copper Iodide Nanoparticles | Poly(4-vinylpyridine) | Amination | Green catalyst, simple filtration for recycling. |

| Bimetallic Pd-Pt Nanoparticles | Fe3O4 (magnetic) | Arylsilylation | Magnetic separation, high reusability. |

| Palladium Complex | Polymer (e.g., PS-PEG) | Hydrodehalogenation | Simple filtration for recovery, potential for aqueous reactions. |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for automation and scalability. The integration of reactions involving this compound into flow systems is a promising research direction.

Aryl halides are frequently used in flow chemistry for various transformations. For example, the generation of unstable aryllithium species from aryl halides and their subsequent reactions can be performed efficiently and safely in flow microreactors. researchgate.netchemrxiv.org This approach could be applied to this compound to generate a lithiated intermediate for further functionalization, a reaction that might be challenging in a batch process.

Continuous flow has also been successfully applied to palladium-catalyzed reactions. The formylation of aryl fluorosulfonates using syngas has been demonstrated in a continuous flow system, highlighting the potential for gas-liquid reactions in a flow setup. rsc.orgresearchgate.net Given the presence of the sulfonate group, similar catalytic carbonylation or other cross-coupling reactions could be envisioned for this compound in a continuous process. Furthermore, automated continuous synthesis and isolation systems have been developed for the production of aryl sulfonyl chlorides, demonstrating the feasibility of multi-step processes in a continuous manner. mdpi.comresearchgate.net

Photochemical reactions involving aryl halides have also been successfully translated to flow systems, often leading to improved efficiency and scalability. rsc.org The potential for photochemical derivatization of the iodo- or methyl- positions on the benzene (B151609) ring of this compound could be explored using flow photochemistry.

| Flow Chemistry Application | Reaction Type | Potential Benefits for this compound |

| Microreactor Systems | Lithiation/Functionalization | Safe handling of reactive intermediates, precise control over reaction conditions. |

| Packed-Bed Reactors | Heterogeneous Catalysis | Efficient catalyst utilization, ease of product separation. |

| Gas-Liquid Flow Systems | Carbonylation/Formylation | Enhanced gas-liquid mass transfer, improved safety for reactions with gaseous reagents. |

| Photochemical Flow Reactors | Photoredox Catalysis | Improved light penetration, higher reaction efficiency, scalability. |

Role in the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a valuable precursor in the synthesis of more complex organic molecules. The iodo group can serve as a handle for various cross-coupling reactions, while the sulfonate group can be retained as a solubilizing group or be transformed into other functionalities.

Aryl iodides are well-known substrates for a plethora of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. wikipedia.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. For instance, the iodo group of this compound could be coupled with various boronic acids, alkynes, or amines to introduce new substituents onto the aromatic ring.

The sulfonate group, being a good leaving group in some contexts, can also participate in synthetic transformations. While aryl sulfonates are generally less reactive than aryl halides in oxidative addition to palladium(0), they can undergo cross-coupling reactions under specific catalytic conditions. rsc.org This differential reactivity could potentially allow for sequential functionalization of the molecule.

Furthermore, the presence of the methyl group offers another site for potential derivatization, for example, through free-radical halogenation followed by nucleophilic substitution, further increasing the synthetic utility of this compound in building complex structures. The synthesis of polysubstituted iodobenzene (B50100) derivatives is an active area of research, with methods being developed to introduce multiple, diverse functional groups onto an aromatic ring. acs.orgnih.gov

Contributions to Green Chemistry Principles and Sustainable Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research involving this compound can contribute to these principles in several ways.

A key area of green chemistry is the replacement of precious metal catalysts like palladium with catalysts based on more earth-abundant and less toxic metals such as iron, copper, and nickel. beilstein-journals.orgmdpi.com Significant progress has been made in developing catalytic systems based on these metals for cross-coupling reactions of aryl halides. researchgate.netnih.gov Applying these earth-abundant metal catalysts to reactions with this compound would be a significant step towards more sustainable synthesis. For example, copper-catalyzed amination of aryl halides is a well-established green alternative to palladium-catalyzed methods. mdpi.com

The use of greener solvents is another cornerstone of sustainable chemistry. Ionic liquids and water are being explored as alternative reaction media to volatile organic compounds. organic-chemistry.orgnih.gov Nucleophilic substitution reactions of sulfonate esters have been successfully carried out using recyclable ionic liquids as both the solvent and the reagent. organic-chemistry.org Research into performing reactions with this compound in such green solvents would enhance the environmental profile of its applications.

Furthermore, developing synthetic routes that are atom-economical and energy-efficient is crucial. Flow chemistry, as discussed earlier, can contribute to energy efficiency. Additionally, catalytic cycles that minimize waste generation are highly desirable. The development of sustainable methods for the synthesis of sulfonic acids from halides using environmentally benign reagents is an example of progress in this area. rsc.org

| Green Chemistry Principle | Application to this compound Research |

| Use of Earth-Abundant Metal Catalysts | Employing iron, copper, or nickel catalysts for cross-coupling reactions instead of palladium. |

| Use of Greener Solvents | Performing reactions in water, ionic liquids, or other environmentally benign solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Utilizing flow chemistry and developing reactions that proceed under milder conditions. |

| Waste Reduction | Developing recyclable catalyst systems and using stoichiometric reagents that are environmentally friendly. |

Exploration of Novel Reactivity Modes and Derivatization Strategies

Beyond established reactions, there is potential to explore novel reactivity modes and derivatization strategies for this compound. The interplay between the iodo and sulfonate groups could lead to unique chemical behavior.

Hypervalent iodine chemistry offers a metal-free approach to various transformations. Aryl iodides can be oxidized to hypervalent iodine reagents, which can then act as electrophiles or oxidizing agents. This strategy provides a green alternative to transition metal-based catalysis for certain reactions. nih.gov The possibility of converting this compound into a hypervalent iodine species for subsequent reactions is an intriguing area for exploration.

The sulfonate group can also be a precursor to other sulfur-containing functionalities. Sodium sulfinates, for example, are versatile building blocks in organosulfur chemistry and can be prepared from sulfonyl chlorides, which in turn can be derived from sulfonic acids. nih.govrsc.org Exploring the conversion of the sulfonate group in this compound to a sulfinate or other sulfur-based functional groups could open up new synthetic possibilities.

Derivatization through C-H activation is another advanced strategy. While the iodo and sulfonate groups are the most reactive sites, direct functionalization of the C-H bonds on the aromatic ring could provide access to novel derivatives. Palladium-catalyzed ortho-thiolation of aryl iodides is one such example where a C-H bond adjacent to the iodide is functionalized. researchgate.netdntb.gov.ua Investigating similar regioselective C-H functionalization reactions on the this compound scaffold could lead to the synthesis of unique polysubstituted aromatic compounds.

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.